

Crystal Structure of Anhydrous Disilver Tartrate: A Search for Definitive Data

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Compound of Interest

Compound Name: *Disilver tartrate*

Cat. No.: *B15481789*

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Despite a comprehensive search of crystallographic databases and scientific literature, a complete, publicly available crystal structure for anhydrous **disilver tartrate** could not be located. This absence of a definitive crystallographic information file (CIF) prevents the detailed structural analysis, including the generation of precise quantitative data tables and visualizations, as requested for an in-depth technical guide.

While the synthesis of anhydrous silver carboxylates, including disilver salts of dicarboxylic acids, has been described in the literature, the specific single-crystal X-ray diffraction data for anhydrous **disilver tartrate** remains elusive. Searches of the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD) did not yield an entry for this specific compound.

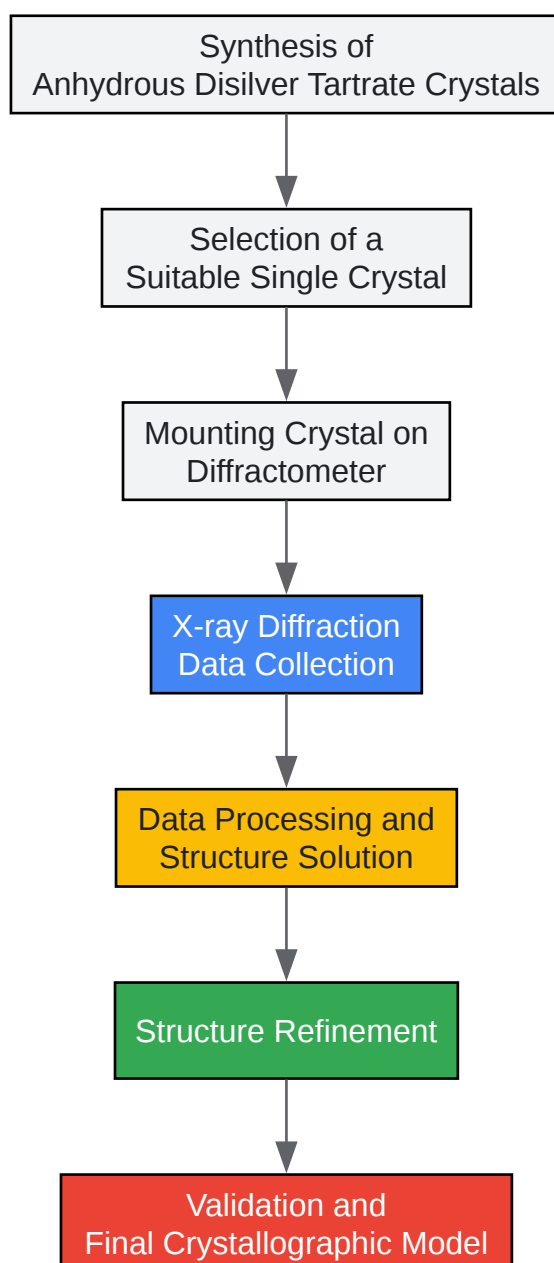
For a compound to have its crystal structure fully determined, a single crystal of sufficient quality must be synthesized and analyzed using X-ray diffraction. The resulting data provides the precise spatial arrangement of atoms within the crystal lattice, including unit cell parameters, bond lengths, and bond angles. Without this fundamental data, any depiction of the crystal structure would be purely speculative.

While the crystal structures of other metal tartrates, such as lead(II) tartrate and calcium tartrate, are well-documented, they are not suitable analogues for accurately predicting the crystallographic parameters of the silver salt due to differences in ionic radii, coordination preferences, and packing arrangements. Similarly, information on related compounds like silver

hydrogen tartrate monohydrate does not provide the necessary data for the anhydrous disilver form.

Methodologies for Structure Determination

The primary method for elucidating the crystal structure of a compound like anhydrous **disilver tartrate** is single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.



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Figure 1. General workflow for single-crystal X-ray diffraction.

In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be employed for structure determination, particularly with advanced techniques like Rietveld refinement. This method, however, is often more challenging for complex structures.

Future Outlook

The lack of a published crystal structure for anhydrous **disilver tartrate** represents a gap in the solid-state chemistry of silver carboxylates. Future research in this area would be necessary to provide the data required for a comprehensive technical guide. Such a study would involve the synthesis of high-quality single crystals of anhydrous **disilver tartrate** and their subsequent analysis by X-ray diffraction. The resulting structural information would be of significant interest to researchers in materials science, coordination chemistry, and pharmaceutical development.

- To cite this document: BenchChem. [Crystal Structure of Anhydrous Disilver Tartrate: A Search for Definitive Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15481789#crystal-structure-of-anhydrous-disilver-tartrate>]

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